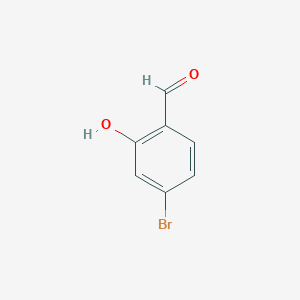

4-Bromo-2-hydroxybenzaldehyde

Descripción general

Descripción

4-Bromo-2-hydroxybenzaldehyde, also known as 4-Bromosalicylaldehyde, is an organic compound with the molecular formula C7H5BrO2. It is a solid substance that appears as a white to light yellow powder or crystals. This compound is notable for its use as an intermediate in organic synthesis and its applications in various scientific fields .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxybenzaldehyde can be synthesized through the bromination of 2-hydroxybenzaldehyde. The process involves dissolving 2-hydroxybenzaldehyde in a strong acid, followed by the addition of a brominating agent such as sodium bromide and bromine. The reaction mixture is then purified and crystallized to obtain the final product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and recrystallization to isolate and purify the compound .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as nucleophilic substitution.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids.

Reduction Reactions: The aldehyde group can be reduced to form alcohols

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride

Major Products Formed:

Substitution: Formation of various substituted benzaldehydes.

Oxidation: Formation of 4-bromo-2-hydroxybenzoic acid.

Reduction: Formation of 4-bromo-2-hydroxybenzyl alcohol

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

4-Bromo-2-hydroxybenzaldehyde serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows for functionalization reactions that are essential in creating more complex molecules. For instance, it has been utilized in the synthesis of hydrazone ligands, which are important in coordination chemistry and catalysis .

Synthesis of Novel Compounds

Recent studies have demonstrated the compound's utility in synthesizing novel derivatives. For example, it has been used to prepare 4-bromo-2-[({2-[(2-hydroxyethyl)amino]ethyl}imino)methyl]phenol through condensation reactions . Such derivatives may exhibit enhanced biological activities or serve as precursors for further chemical modifications.

Pharmaceutical Applications

Antimicrobial Properties

Research indicates that derivatives of this compound possess antimicrobial properties. The compound has been studied for its potential to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents .

Pharmaceutical Intermediates

As an important pharmaceutical intermediate, this compound is involved in the production of various drugs. Its reactivity allows for the modification of existing pharmaceutical compounds, enhancing their efficacy or reducing side effects .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological applications, it can act as a ligand for metal ions, forming complexes that exhibit unique fluorescent properties. These interactions are crucial for its use in sensors and probes .

Comparación Con Compuestos Similares

4-Bromobenzaldehyde: Lacks the hydroxyl group, making it less versatile in certain reactions.

2-Hydroxybenzaldehyde: Lacks the bromine atom, affecting its reactivity and applications.

5-Bromosalicylaldehyde: Similar structure but with the bromine atom in a different position, leading to different chemical properties

Uniqueness: 4-Bromo-2-hydroxybenzaldehyde is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct reactivity and versatility in chemical synthesis and applications .

Actividad Biológica

4-Bromo-2-hydroxybenzaldehyde, with the chemical formula CHBrO and CAS number 22532-62-3, is a compound of significant interest in various fields of biological and medicinal chemistry. This compound exhibits a range of biological activities, including antibacterial, antifungal, and anticancer properties. The following sections detail its biological activities based on diverse research findings.

- Molecular Weight : 201.02 g/mol

- Density : 1.7 g/cm³

- Melting Point : 50-54°C

- Boiling Point : 256.2°C

- LogP : 2.92 (indicating moderate lipophilicity)

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives against various bacterial strains. For example, a study focusing on Schiff base derivatives demonstrated significant antibacterial effects against uropathogenic Escherichia coli (UPEC), which are known for their resistance to multiple antibiotics. The compound was optimized through molecular docking studies, revealing strong binding affinities that suggest its potential as a therapeutic agent against urinary tract infections (UTIs) .

Table 1: Antibacterial Efficacy of this compound Derivatives

Antifungal Activity

The compound has also been evaluated for its antifungal properties. In vitro studies have shown that certain derivatives of this compound exhibit activity against fungal pathogens, suggesting its utility in developing antifungal agents .

Anticancer Activity

Research indicates that this compound has promising anticancer properties. A study reported strong cytotoxic effects against human colon cancer cell lines (HCT116). The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. Its structure allows it to form hydrogen bonds and hydrophobic interactions, which are crucial for its binding to target sites within cells.

Case Studies

- Antibacterial Case Study : A recent study evaluated the efficacy of a series of Schiff base derivatives derived from this compound against multidrug-resistant UPEC strains. The findings indicated that these compounds could serve as lead candidates for new antibacterial agents due to their potent activity and favorable pharmacokinetic profiles .

- Anticancer Case Study : In another investigation, derivatives were tested on HCT116 cells, revealing that modifications to the benzaldehyde structure significantly enhanced cytotoxicity. This underscores the importance of structural optimization in developing effective anticancer drugs .

Propiedades

IUPAC Name |

4-bromo-2-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-2-1-5(4-9)7(10)3-6/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTWKHXDFATMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40398953 | |

| Record name | 4-Bromo-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22532-62-3 | |

| Record name | 4-Bromo-2-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22532-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40398953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: How is 4-Bromo-2-hydroxybenzaldehyde used in the synthesis of lifitegrast, and what advantages does this approach offer?

A1: In the synthesis of lifitegrast, an integrin antagonist for treating dry eye disease, this compound serves as a crucial starting material for synthesizing benzofuran-6-carboxylic acid []. This particular route, as detailed in the research, avoids harsh reaction conditions previously employed, resulting in a more efficient synthesis of the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid core structure found in lifitegrast. This improved process offers a higher overall yield (79%) compared to earlier reported methods (66%) [].

Q2: Can you explain the role of this compound in creating molecules with potential anti-cancer properties?

A2: this compound plays a key role in synthesizing ferrocenyl-derived conjugates, which are further used to create novel metallodendrimers []. These metallodendrimers, containing ruthenium-arene centers, are investigated for their in vitro antiproliferative activity against cancer cells []. The this compound is first reacted with vinyl ferrocene via a Heck coupling reaction, introducing a ferrocene moiety. This conjugate then undergoes further reactions to build the final metallodendrimer structure [].

Q3: Besides medicinal chemistry, what other applications utilize this compound in synthesis?

A3: this compound is a valuable reagent in synthesizing heterocyclic compounds. As demonstrated in the research, it reacts with 1,3-indandione in the presence of 1,3-diaminopropan-2-ol to yield novel oxonine derivatives []. These oxonine structures hold potential in various fields, including material science and as building blocks for more elaborate molecules.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.